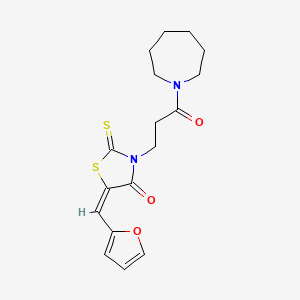

(E)-3-(3-(azepan-1-yl)-3-oxopropyl)-5-(furan-2-ylmethylene)-2-thioxothiazolidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

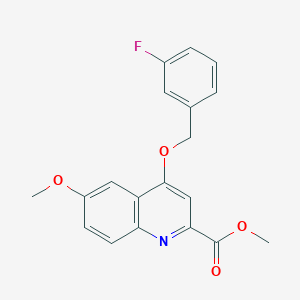

(E)-3-(3-(azepan-1-yl)-3-oxopropyl)-5-(furan-2-ylmethylene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C17H20N2O3S2 and its molecular weight is 364.48. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticancer and Antiangiogenic Properties

(E)-3-(3-(azepan-1-yl)-3-oxopropyl)-5-(furan-2-ylmethylene)-2-thioxothiazolidin-4-one, as part of a series of thioxothiazolidin-4-one derivatives, has been studied for its potential anticancer and antiangiogenic effects. Research conducted by Chandrappa et al. (2010) on novel thioxothiazolidin-4-one derivatives demonstrated significant reduction in tumor volume, cell number, and increased lifespan in mouse models of Ehrlich Ascites Tumor (EAT). These compounds showed strong antiangiogenic effects and suppressed tumor-induced endothelial proliferation, suggesting their potential as candidates for anticancer therapy with the ability to inhibit tumor angiogenesis and tumor cell proliferation (Chandrappa et al., 2010).

Cytotoxicity and Apoptosis Induction in Human Leukemia Cells

In a study by Chandrappa et al. (2009), a range of thiazolidinone compounds, including derivatives of 2-thioxothiazolidin-4-one, were synthesized and evaluated for their cytotoxicity and induction of apoptosis in human leukemia cells. These compounds displayed moderate to strong antiproliferative activity in a cell cycle stage-dependent and dose-dependent manner. The study suggested the importance of electron donating groups on the thiazolidinone moiety for their anticancer property, with certain compounds showing potent anticancer activity (Chandrappa et al., 2009).

Antifibrotic and Anticancer Activity

Kaminskyy et al. (2016) described the synthesis and evaluation of amino(imino)thiazolidinone derivatives for antifibrotic and anticancer activity. They used a one-pot three-component reaction for synthesis, and their findings indicated that while some compounds reduced the viability of fibroblasts, they did not possess anticancer effects. The study identified several thiazolidinone derivatives as candidates for further testing due to their high antifibrotic activity levels and lack of superoxide radical scavenging (Kaminskyy et al., 2016).

Inhibition of Apoptosis Signal-Regulating Kinase 1 (ASK1)

Volynets et al. (2013) reported on a novel ASK1 inhibitor scaffold, which included the thioxothiazolidin-4-one class. Through virtual screening and biochemical tests, they identified potent and selective small-molecule inhibitors of ASK1, a target of interest in various human disorders. Their findings contributed to understanding the structure-activity relationships of these compounds, which could have implications for pharmaceutical applications (Volynets et al., 2013).

Eigenschaften

IUPAC Name |

(5E)-3-[3-(azepan-1-yl)-3-oxopropyl]-5-(furan-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S2/c20-15(18-8-3-1-2-4-9-18)7-10-19-16(21)14(24-17(19)23)12-13-6-5-11-22-13/h5-6,11-12H,1-4,7-10H2/b14-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPWGRYBTQBCBPE-WYMLVPIESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCCN(CC1)C(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Nitro-6-(2-nitrophenoxy)imidazo[2,1-b][1,3]thiazole](/img/structure/B2463729.png)

![N-[2-(2-methylpropylcarbamoyl)phenyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2463730.png)

![N-(3-methoxyphenyl)-2-{[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide](/img/structure/B2463733.png)

![N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2463737.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide](/img/structure/B2463739.png)

![N-(3-isopropoxypropyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2463746.png)

![5-methyl-N-(4-phenoxyphenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2463749.png)

![[1-(Pyridin-4-ylmethyl)piperidin-4-yl]methanamine trihydrochloride](/img/structure/B2463752.png)